D-Alanine ethyl ester hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

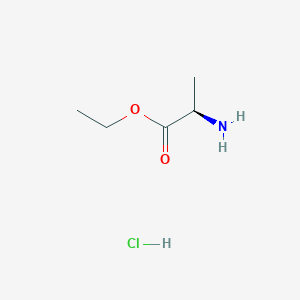

IUPAC Name |

ethyl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437027 | |

| Record name | D-Alanine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-09-5 | |

| Record name | D-Alanine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Ethyl 2-amino-propionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Alanine Ethyl Ester Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of key reagents is paramount. This guide provides a detailed overview of the chemical properties, synthesis, and spectral data of D-Alanine ethyl ester hydrochloride, a crucial building block in peptide synthesis and chiral chemistry.

Core Chemical Properties

This compound is a white to off-white crystalline solid.[1] As the hydrochloride salt of the ethyl ester of D-alanine, it offers enhanced solubility and stability, making it a versatile reagent in various synthetic applications.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Melting Point | 78-83 °C | [1] |

| Appearance | White to off-white solid | [1][3] |

| Optical Rotation | [α]²⁰/D = -2 ± 2° (c=5 in water) | [1] |

| Solubility | DMSO: 175 mg/mL | [3][4] |

| Water | Soluble | |

| Ethanol (B145695) | Soluble | |

| Methanol | Soluble | |

| Purity | ≥98% | [2] |

Spectroscopic Data

The following are representative spectral data for Alanine (B10760859) ethyl ester hydrochloride. Note that spectral data for the L-enantiomer or the racemic mixture are often reported and are provided here as a close reference for the D-enantiomer, as the stereocenter is not expected to significantly alter the primary spectral features.

¹H NMR Spectroscopy

-

¹H NMR (D₂O): δ 1.11 (t, 3H, J=7.1 Hz, CH₂CH ₃), 1.37 (d, 3H, J=7.4 Hz, CHCH ₃), 4.03 (q, 1H, J=7.2 Hz, CH CH₃), 4.09 (q, 2H, J=7.2 Hz, CH ₂CH₃), 4.16 (s, 2H, NH ₂)

¹³C NMR Spectroscopy

-

¹³C NMR (D₂O): δ 13.98 (CH₃), 15.90 (CH₃), 49.65 (CH), 64.29 (CH₂), 171.57 (C=O)

FT-IR Spectroscopy

Infrared spectroscopy of alanine ethyl ester hydrochloride reveals characteristic absorption bands corresponding to its functional groups. Key peaks are expected for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-H and C-O bonds.

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of D-alanine in the presence of an acid catalyst in ethanol. Two common methods are detailed below.

Method 1: Fischer Esterification with Thionyl Chloride

This method involves the reaction of D-alanine with ethanol and thionyl chloride.

Materials:

-

D-alanine

-

Absolute Ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend D-alanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting crude product, add diethyl ether to induce precipitation.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Method 2: Fischer Esterification with Hydrogen Chloride Gas

This method utilizes anhydrous hydrogen chloride gas as the catalyst.

Materials:

-

D-alanine

-

Absolute Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Diethyl ether

Procedure:

-

Suspend D-alanine in absolute ethanol in a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser with a drying tube.

-

Bubble anhydrous hydrogen chloride gas through the stirred suspension while maintaining the temperature.

-

After saturation with HCl, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Induce crystallization by adding diethyl ether to the concentrated solution.

-

Isolate the product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to D-Alanine Ethyl Ester Hydrochloride (CAS: 6331-09-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Alanine ethyl ester hydrochloride, with the CAS number 6331-09-5, is a chiral amino acid derivative of significant interest in biochemical research and pharmaceutical development.[1] As a key building block, it is integral to the synthesis of peptidomimetics and other complex organic molecules, particularly in the development of peptide-based drugs.[1] Its unique stereochemistry and enhanced solubility and stability make it a valuable component in drug formulation and in the study of amino acid metabolism.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance.

Physicochemical Properties

This compound is a white to off-white solid.[2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 6331-09-5 | [2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 78 - 83 °C | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -2 ± 2º (c=5 in water) | [1] |

| Solubility | Soluble in DMSO (175 mg/mL) | [2] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of D-alanine. The following protocol is a detailed methodology based on established chemical principles for amino acid esterification.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from D-alanine and ethanol (B145695) using thionyl chloride.

Materials:

-

D-Alanine (99.8% purity or higher)

-

Absolute Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-alanine (e.g., 14.5 g) in absolute ethanol (e.g., 40 g).[3]

-

Cooling: Place the flask in an ice bath to cool the suspension to 0-5 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 22.8 g) dropwise to the stirred suspension via a dropping funnel over a period of approximately 2 hours, maintaining the temperature between 5 and 10 °C.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50 °C and stir for 3 hours.[3]

-

Solvent Removal: After the reaction is complete, remove the excess ethanol and unreacted thionyl chloride by rotary evaporation under reduced pressure, while maintaining the temperature at or above 50 °C.[3]

-

Precipitation and Isolation: To the concentrated residue, add anhydrous diethyl ether to precipitate the product.[4] Collect the crystalline solid by filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound.[3]

Experimental Protocol: Purification by Recrystallization

Objective: To purify the synthesized this compound.

Materials:

-

Crude this compound

-

Absolute Ethanol

-

Anhydrous Diethyl Ether

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of warm absolute ethanol.

-

Precipitation: Slowly add anhydrous diethyl ether to the solution with gentle swirling until a slight turbidity persists.

-

Crystallization: Cool the flask in an ice bath to induce crystallization. For optimal crystal formation, the solution can be left at a low temperature (e.g., 4 °C) overnight.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small volume of cold diethyl ether, and dry under vacuum.

Analytical Methods

The purity and identity of this compound are critical for its application in research and development. The following are key analytical techniques and suggested protocols.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or a cyclodextrin-based column like CYCLOBOND)

Suggested Method (based on principles of chiral separation of amino acid esters):

-

Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent such as isopropanol (B130326) (e.g., 80:20 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Temperature: Ambient

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected chemical shifts would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a doublet for the methyl protons of the alanine (B10760859) backbone, and a quartet for the alpha-proton of the alanine backbone. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the alpha-carbon of the alanine backbone, the methylene and methyl carbons of the ethyl group, and the methyl carbon of the alanine backbone.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (of the ammonium (B1175870) group): ~3000-3300 cm⁻¹ (broad)

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=O stretching (ester): ~1730-1750 cm⁻¹[5]

-

N-H bending (ammonium): ~1500-1600 cm⁻¹

-

C-O stretching (ester): ~1150-1250 cm⁻¹

Biological Significance and Applications

This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly peptide-based drugs.[1] Its incorporation can influence the biological activity and metabolic stability of the final compound.

The parent molecule, D-alanine, plays a significant role in the biology of many organisms, especially bacteria. It is a fundamental component of the peptidoglycan layer of bacterial cell walls, contributing to their structural integrity.[6] The synthesis and incorporation of D-alanine into the cell wall is a target for some antibiotics.

Recent research has also highlighted the role of D-amino acids, including D-alanine, in cell signaling and as potential biomarkers for diseases.[7] For instance, D-alanine has been shown to be an agonist for NMDA receptors, which are involved in neurotransmission.[7]

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis and purification process of this compound.

Role in Bacterial Cell Wall Synthesis

Caption: The metabolic pathway showing the conversion of L-alanine to D-alanine and its incorporation into the bacterial cell wall.[8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 4. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to D-Alanine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Alanine ethyl ester hydrochloride, a key building block in pharmaceutical and biochemical research. The document details its chemical properties, outlines a standard synthesis protocol, and discusses its primary applications.

Core Chemical and Physical Data

This compound is the hydrochloride salt of the ethyl ester of D-alanine. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 153.61 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₁₁NO₂·HCl | [1][5] |

| Alternative Formula | C₅H₁₂ClNO₂ | [2][3][4][6] |

| CAS Number | 6331-09-5 | [1][2][5][6] |

| Purity | ≥98% | [1] |

| Melting Point | 78 - 83 °C | [5] |

| Appearance | White to off-white solid/powder | [3][5] |

| Solubility | Soluble in DMSO (175 mg/mL) | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-alanine in the presence of ethanol (B145695) and a chlorinating agent, such as thionyl chloride or hydrogen chloride gas. The following is a representative experimental protocol adapted from established methods for the synthesis of alanine (B10760859) ethyl ester hydrochlorides.[7][8][9]

Experimental Protocol: Fischer Esterification

Materials:

-

D-alanine

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Reaction Setup: Suspend D-alanine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Introduction of Acid Catalyst: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.[8] Alternatively, bubble dry hydrogen chloride gas through the suspension.[7] This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reflux: After the addition of the acid catalyst is complete, gradually warm the reaction mixture to reflux temperature (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours.[7][8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion of the reaction, remove the excess ethanol and any remaining volatile reagents by rotary evaporation under reduced pressure.[7][9]

-

Crystallization and Purification: Dissolve the resulting crude product in a minimal amount of hot ethanol and recrystallize by the slow addition of diethyl ether.[7] Cool the mixture to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Figure 1: Synthesis Workflow for this compound.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of scientific research and drug development:

-

Pharmaceutical Development: It serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs and peptidomimetics.[5][10][11] Its defined stereochemistry is essential for ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API), which directly impacts drug efficacy and safety.[11]

-

Biochemical Research: This compound is frequently used in studies related to amino acid metabolism and protein synthesis.[5][10] It can act as a substrate or modulator in enzymatic assays, aiding researchers in elucidating metabolic pathways and enzyme functions.

-

Neuroscience: There is research interest in the potential role of D-amino acid derivatives as neurotransmitter modulators, which could lead to advancements in the treatment of neurological disorders.[5]

-

Organic Synthesis: Beyond peptide synthesis, it is utilized in the production of other chiral intermediates and as a versatile reagent in various organic reactions.[5]

This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. scbt.com [scbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 6331-09-5|this compound|BLD Pharm [bldpharm.com]

- 7. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Synthesis of D-Alanine Ethyl Ester Hydrochloride from D-Alanine

This technical guide provides a comprehensive overview of the synthesis of D-Alanine ethyl ester hydrochloride from D-alanine, tailored for researchers, scientists, and professionals in drug development. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

D-Alanine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals, including peptide-based drugs and antibiotics.[1] The esterification of D-alanine to its ethyl ester hydrochloride salt is a fundamental transformation that enhances its solubility and stability, making it a more versatile intermediate for subsequent reactions.[1] This guide will focus on the prevalent and effective methods for this synthesis: the Fischer-Speier esterification and the use of thionyl chloride.

Synthesis Methodologies

Two primary methods are widely employed for the synthesis of this compound:

-

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4][5] For the synthesis of this compound, D-alanine is reacted with ethanol (B145695) using a strong acid like hydrogen chloride (HCl) as a catalyst.[6][7] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[3][5][8]

-

Reaction with Thionyl Chloride: This method offers an alternative route where thionyl chloride (SOCl₂) serves as the reagent to facilitate the esterification. The reaction of D-alanine with ethanol in the presence of thionyl chloride is an efficient way to produce the desired ester hydrochloride.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of alanine (B10760859) ethyl ester hydrochloride.

Table 1: Synthesis via Fischer Esterification with HCl Gas

| Parameter | Value | Reference |

| Starting Material | L-Alanine | [6] |

| Reagents | Dry Ethanol, Hydrogen Chloride Gas | [6] |

| Scale | 100 g (1.12 mol) of L-Alanine | [6] |

| Solvent Volume | 800 ml of Dry Ethanol | [6] |

| Reaction Time | 2 hours | [6] |

| Reaction Temperature | Reflux | [6] |

| Product Yield | 168.2 g (98%) | [6] |

| Purification | Recrystallization from ethanol-diethyl ether | [6] |

Table 2: Synthesis using Thionyl Chloride

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Starting Material | D-Alanine | L-Alanine | [9],[6] |

| Reagents | Ethanol, Thionyl Chloride | Ethanol, Thionyl Chloride | [9],[6] |

| Scale | 14.5 g of D-Alanine | 3.56 g (0.04 mol) of L-Alanine | [9],[6] |

| Solvent Volume | 40 g of Ethanol | 30 mL of Ethanol | [6] |

| Thionyl Chloride Amount | 22.8 g | 3.6 mL | [6] |

| Reaction Time | 3 hours (after addition) | 1.5 hours | [6] |

| Reaction Temperature | 50 °C | 78 °C (Reflux) | [9],[6] |

| Product Yield | Not explicitly stated, but part of a high-yield process | >80% | [6] |

| Purification | Concentration under reduced pressure | Vacuum distillation | [9],[6] |

Experimental Protocols

This protocol is adapted from a procedure for the synthesis of L-alanine ethyl ester hydrochloride.[6]

-

Preparation: Suspend 100 g (1.12 mol) of D-alanine in 800 ml of dry ethanol in a suitable reaction flask.

-

Reaction: Bubble dry hydrogen chloride gas through the suspension while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up: After the reaction is complete, concentrate the solution in vacuo to remove the ethanol.

-

Purification: Recrystallize the crude product from a mixture of ethanol and diethyl ether to yield pure this compound as a white solid.

This protocol is based on a patented method for producing amino acid ester hydrochlorides.[9]

-

Preparation: Suspend 14.5 g of D-alanine in 40 g of ethanol in a reaction flask at room temperature.

-

Reagent Addition: Heat the suspension to an internal temperature of 50 °C. Add 22.8 g of thionyl chloride dropwise over 2 hours, maintaining the temperature at 50 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 50 °C for 3 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure while maintaining the internal temperature at or above 50 °C to remove unreacted ethanol and thionyl chloride.

-

Isolation: The resulting solid is this compound. Further purification can be achieved by washing with diethyl ether and drying under reduced pressure.[9]

Visualizations

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification of D-alanine with ethanol.

Caption: Mechanism of Fischer Esterification of D-Alanine.

The diagram below outlines the general experimental workflow for the synthesis of this compound.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound from D-alanine is a well-established process with high-yielding and reliable protocols. Both the Fischer esterification and the thionyl chloride methods provide efficient pathways to the desired product. The choice of method may depend on the available reagents, scale of the reaction, and specific laboratory conditions. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. cerritos.edu [cerritos.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. jk-sci.com [jk-sci.com]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 10. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

Solubility Profile of D-Alanine Ethyl Ester Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of D-Alanine ethyl ester hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this amino acid derivative is a key component.

Executive Summary

This compound is a derivative of the amino acid D-alanine, frequently utilized in peptide synthesis and as a chiral building block in pharmaceutical development. Understanding its solubility in organic solvents is critical for its effective use in synthetic chemistry, formulation, and various biochemical assays. This document summarizes the available quantitative solubility data and presents a general experimental protocol for determining solubility.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | 175 | 1.139 | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended.[1][2] |

Note: The molecular weight of this compound is 153.61 g/mol .

For the closely related compound, L-Alanine methyl ester hydrochloride, solubility in ethanol (B145695) is approximately 30 mg/mL, and in both DMSO and dimethylformamide (DMF), it is approximately 20 mg/mL.[3] This information may serve as a useful, albeit qualitative, indicator for estimating the solubility of the D-enantiomer ethyl ester in similar solvents.

Experimental Protocol for Solubility Determination

The following section outlines a general gravimetric method for determining the solubility of amino acid hydrochlorides, such as this compound, in organic solvents. This protocol is adapted from established methodologies for amino acid solubility assessment.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Micropipettes

-

Drying oven

Experimental Workflow

A visual representation of the experimental workflow for determining solubility is provided below.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the maximum amount of solute has dissolved.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, centrifuge the vial at a moderate speed to pellet the undissolved solid at the bottom.

-

-

Sample Analysis:

-

Carefully withdraw a precise volume of the clear supernatant using a micropipette.

-

Transfer the aliquot to a pre-weighed, dry container.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.

-

The solubility can then be calculated by dividing the mass of the dissolved solid by the volume of the supernatant that was withdrawn.

-

Factors Influencing Solubility

The solubility of amino acid esters like this compound can be influenced by several factors:

-

Solvent Polarity: The polarity of the organic solvent plays a crucial role. As a hydrochloride salt, the compound has ionic character, suggesting higher solubility in more polar organic solvents.

-

Temperature: Generally, solubility increases with temperature, although there can be exceptions.

-

Presence of Water: The hygroscopic nature of the compound and the solvent (like DMSO) can significantly affect solubility. Trace amounts of water can alter the solvent properties and interact with the solute.

-

pH: While less relevant in non-aqueous organic solvents, any residual water and the acidic nature of the hydrochloride salt can influence the ionization state and thus solubility.

Conclusion

This technical guide provides the currently available quantitative solubility data for this compound in organic solvents and a detailed experimental protocol for its determination. For drug development professionals and researchers, having accurate solubility data is fundamental for process optimization, formulation design, and ensuring the reproducibility of experimental results. It is recommended that solubility be determined empirically for the specific solvent systems and conditions used in your application.

References

Technical Guide on the Melting Point of D-Alanine Ethyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point of D-Alanine ethyl ester hydrochloride, a crucial physical property for its identification, purity assessment, and application in research and pharmaceutical development. The document details its reported melting point, the standard experimental protocol for its determination, and a visual workflow of the process.

Core Data Presentation

This compound is an amino acid derivative used as a building block in peptide synthesis.[1] Its physical properties are essential for handling, formulation, and quality control. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Melting Point | 78 - 83 °C | Chem-Impex[1] |

| CAS Number | 6331-09-5 | Chem-Impex, MedChemExpress, Santa Cruz Biotechnology[1][2][3] |

| Molecular Formula | C₅H₁₁NO₂·HCl | Chem-Impex, Santa Cruz Biotechnology[1][3] |

| Molecular Weight | 153.61 g/mol | PubChem, MedChemExpress, Santa Cruz Biotechnology[2][3][4] |

| Appearance | White powder | Chem-Impex[1] |

Note: The racemic mixture, DL-Alanine ethyl ester hydrochloride (CAS 617-27-6), is reported to have a melting point of 85-87 °C, which illustrates how stereochemistry can influence this physical property.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing crystalline solids and assessing their purity.[5] The standard and most widely accepted procedure is the capillary method, which is recognized by major pharmacopeias.[6]

Objective: To accurately measure the temperature range over which this compound transitions from a solid to a liquid state.

Methodology: Capillary Method

-

Sample Preparation:

-

Capillary Tube Packing:

-

Obtain a thin-walled glass capillary tube that is sealed at one end.[5]

-

Press the open end of the capillary tube into the sample pile, forcing a small amount of the solid into the tube.[7]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[7] To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[7]

-

Repeat until the packed sample column is approximately 2-3 mm high.[7]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or a digital equivalent).[5][8]

-

Initial Rapid Determination (if melting point is unknown): Set a fast heating ramp (e.g., 10-20 °C/minute) to determine an approximate melting range. This prevents spending excessive time on the precise measurement.[8] Allow the apparatus to cool before the next step.

-

Precise Determination: Using a fresh sample, set the starting temperature to at least 10-15 °C below the approximate melting point found.

-

Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure the temperature of the heating block and the sample are in thermal equilibrium.[5][8]

-

-

Observation and Data Recording:

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at the onset of melting , which is when the first tiny droplet of liquid is visible.[5][7] The sample may also begin to glisten or shrink just before this point.[7]

-

Continue heating and record the temperature when the entire sample has transformed into a clear liquid.[5]

-

The recorded values constitute the melting range . A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[5] Impurities tend to depress the melting point and broaden the range.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary method for determining the melting point of a chemical compound like this compound.

Caption: Workflow for melting point determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic Data Analysis of D-Alanine Ethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Alanine ethyl ester hydrochloride (CAS 6331-09-5), a crucial building block in peptide synthesis and pharmaceutical development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Spectroscopic data for the L-enantiomer is presented here, as it is more readily available and the spectral properties (NMR, IR, MS) are identical to the D-enantiomer, with the exception of the sign of specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.0 | Quartet | 1H | α-CH |

| ~1.5 | Doublet | 3H | α-CH₃ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (Ester Carbonyl) |

| ~62 | -O-CH₂ -CH₃ |

| ~48 | α-C H |

| ~16 | α-C H₃ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester carbonyl) |

| ~1590 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1240 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for the free base, L-Alanine ethyl ester, as the hydrochloride salt would typically dissociate in the ion source. The fragmentation pattern is representative of the core structure.

| m/z | Relative Intensity (%) | Assignment |

| 117 | ~5 | [M]⁺ (Molecular ion of free base) |

| 72 | ~10 | [M - OCH₂CH₃]⁺ |

| 44 | 100 | [CH₃CHNH₂]⁺ (Base Peak) |

| 29 | ~40 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for amino acid esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, if not provided in the solvent.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the reference standard. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile. For electrospray ionization (ESI), a small amount of formic acid may be added to promote ionization.

-

Instrumentation : A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Data Acquisition :

-

Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the solution is infused directly or via a liquid chromatograph (LC).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

-

-

Data Analysis : Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

The Biological Significance of D-Alanine Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered anomalies in a predominantly L-amino acid world, are now recognized as critical components in a variety of biological processes. Among these, D-alanine holds a position of particular importance, primarily due to its essential role in the structural integrity of bacterial cell walls. This technical guide provides an in-depth exploration of the biological significance of D-alanine-containing peptides, delving into their biosynthesis, physiological roles, and their increasing relevance in the development of novel therapeutics. We will examine the enzymatic machinery responsible for D-alanine production and its incorporation into peptidoglycan and teichoic acids, explore the mechanisms of action of antibiotics targeting these pathways, and discuss the burgeoning field of D-alanine-containing antimicrobial and therapeutic peptides. This guide is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in this dynamic field.

Introduction: The Chirality of Life and the Role of D-Alanine

The homochirality of L-amino acids in proteins is a fundamental characteristic of life as we know it. However, the discovery of D-amino acids in various organisms has unveiled a fascinating layer of biological complexity. D-alanine, the D-enantiomer of L-alanine, is a key player in this alternative chiral world, particularly in the domain of microorganisms. Its presence is not accidental but rather a sophisticated evolutionary strategy employed by bacteria to ensure their survival.[1][2]

The primary and most well-understood role of D-alanine is as a crucial building block of peptidoglycan, the major component of the bacterial cell wall.[1][2][3] The incorporation of D-alanine, in the form of a D-alanyl-D-alanine dipeptide, into the pentapeptide side chains of peptidoglycan is essential for the cross-linking reactions that provide the cell wall with its structural rigidity and resistance to osmotic pressure.[3][4] This unique structural feature also serves as a key target for several classes of antibiotics, most notably vancomycin (B549263).[3][4]

Beyond its role in peptidoglycan, D-alanine is also involved in the modification of teichoic acids, another major component of the cell wall in Gram-positive bacteria.[5][6][7][8] The D-alanylation of these polymers modulates the net charge of the bacterial cell surface, influencing interactions with the host immune system and susceptibility to cationic antimicrobial peptides.[5][6][7][8][9]

In recent years, the significance of D-alanine has expanded beyond the bacterial cell wall. D-alanine-containing peptides have been discovered in the venom of various animals and as neuropeptides with potent biological activities.[10][11][12] Furthermore, the deliberate incorporation of D-alanine into synthetic peptides is a rapidly growing strategy in drug development to enhance their stability against proteolytic degradation, thereby improving their therapeutic potential.[13][14]

This guide will provide a comprehensive overview of these topics, offering a technical resource for researchers and professionals working in microbiology, drug discovery, and peptide chemistry.

Biosynthesis and Incorporation of D-Alanine in Bacteria

The journey of D-alanine from its synthesis to its final incorporation into the bacterial cell wall involves a series of enzymatic steps.

Synthesis of D-Alanine

Bacteria primarily synthesize D-alanine from its L-enantiomer through the action of the enzyme alanine racemase (Alr) .[7][8][15] This enzyme catalyzes the reversible interconversion between L-alanine and D-alanine. Some Gram-positive bacteria also possess a D-amino acid transaminase (Dat) , which can synthesize D-alanine from pyruvate (B1213749) and a D-amino acid donor, such as D-glutamate.[7][8][15]

Formation of the D-Alanyl-D-Alanine Dipeptide

The crucial D-alanyl-D-alanine dipeptide is synthesized by the ATP-dependent enzyme D-alanine-D-alanine ligase (Ddl) .[3][16] This enzyme catalyzes the formation of a peptide bond between two D-alanine molecules. The reaction proceeds in two steps: the first D-alanine molecule is activated by ATP to form a D-alanyl-adenylate intermediate, which then reacts with a second D-alanine molecule to form the dipeptide and release AMP and inorganic phosphate (B84403).

Incorporation into Peptidoglycan

The D-alanyl-D-alanine dipeptide is then added to the UDP-N-acetylmuramyl-tripeptide precursor by the enzyme MurF ligase , completing the pentapeptide side chain.[17] This precursor is subsequently transported across the cell membrane and incorporated into the growing peptidoglycan layer through the action of transglycosylases and transpeptidases. The terminal D-alanine of the pentapeptide is cleaved during the transpeptidation reaction, which forms the cross-links between adjacent glycan strands, providing the cell wall with its robust structure.[4]

D-Alanylation of Teichoic Acids

In many Gram-positive bacteria, D-alanine is also incorporated into wall teichoic acids (WTA) and lipoteichoic acids (LTA).[5][6][7][8][18] This process is mediated by the dlt operon, which encodes for four proteins: DltA, DltB, DltC, and DltD.[5][6] DltA activates D-alanine and transfers it to the carrier protein DltC. The DltB/DltD complex then facilitates the transfer of D-alanine from DltC to the teichoic acid polymer on the cell surface.[5] The D-alanylation of teichoic acids reduces the net negative charge of the cell wall, which plays a role in resistance to cationic antimicrobial peptides and modulation of autolytic activity.[5][6][7][8][9]

Quantitative Data on D-Alanine-Related Enzymes and Peptides

Table 1: Kinetic Parameters of D-Alanine-D-Alanine Ligases (Ddl)

| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | Reference |

| Helicobacter pylori | D-Alanine (site 1) | 1.89 | 115 | [3] |

| D-Alanine (site 2) | 627 | [3] | ||

| ATP | 0.00087 | [3] | ||

| Thermus thermophilus | D-Alanine | 0.28 | 1.6 x 104 | [19] |

| ATP | 0.04 | [19] |

Table 2: Kinetic Parameters of D-Amino Acid Aminotransferase (D-AAT)

| Enzyme Source | Substrate | Km (mM) | Ki (mM) | Reference |

| Bacillus sp. LK-2 | D-Aspartic Acid | 4.38 | [20][21] | |

| Pyruvate | 0.72 | [20][21] | ||

| D-Alanine (product inhibition) | 0.1 | [20][22] |

Table 3: Minimum Inhibitory Concentrations (MIC) of D-Alanine Containing Antimicrobial Peptides

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Aurein 1.2 analog (D4A) | E. coli | 85.3 | [17] |

| S. aureus | 85.3 | [17] | |

| P. aeruginosa | 128 | [17] | |

| Lactococcin G analog (a-D4+D3-b) | Lactococcus lactis LMGT-2077 | >1000 | [23] |

| Lactococcus lactis MG1363 | 350 | [23] | |

| Lactococcus lactis IL1403 | 250 | [23] | |

| DP3 | S. aureus (ATCC 25923) | 16 | [24] |

| E. coli (ATCC 25922) | 16 | [24] | |

| P. aeruginosa (PAO1) | 16 | [24] |

Table 4: Quantification of D-Alanylation of Teichoic Acids

| Bacterial Strain | Condition | D-alanine content (µg/mg cell wall) | Reference |

| Clostridioides difficile 630 | Wild-type | ~4.0 | [6][9] |

| ΔdltDABC mutant | ~0.4 | [6][9] | |

| Wild-type + Lysozyme | ~16.0 | [6][9] | |

| Lactobacillus rhamnosus GG | Wild-type | 74% D-Ala:Gro-P ratio | [25] |

| ΔdltD mutant | 0% | [25] |

Signaling Pathways and Molecular Interactions

Peptidoglycan Biosynthesis and Antibiotic Targeting

The biosynthesis of peptidoglycan is a prime target for many antibiotics. Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the D-alanyl-D-alanine terminus of the pentapeptide precursor, thereby sterically hindering the transglycosylation and transpeptidation reactions.[3][4] Resistance to vancomycin often arises from the replacement of the terminal D-alanine with D-lactate or D-serine, which reduces the binding affinity of the antibiotic.[25]

Dermorphin (B549996) and Opioid Receptor Signaling

Dermorphin, a potent opioid peptide originally isolated from the skin of a South American frog, contains a D-alanine residue at its second position.[10][12] This D-alanine is crucial for its high affinity and selectivity for the µ-opioid receptor. The binding of dermorphin to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesic effects.

Experimental Protocols

Solid-Phase Synthesis of D-Ala-D-Ala Peptides

This protocol outlines the manual synthesis of a simple D-alanyl-D-alanine dipeptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-D-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

First D-Alanine Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add this solution to the deprotected resin.

-

Add 3 equivalents of DIC to the resin slurry.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection: Repeat step 2.

-

Second D-Alanine Coupling: Repeat step 3.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Assay for D-Alanine-D-Alanine Ligase (Ddl) Activity

This protocol describes a colorimetric assay to measure the activity of Ddl by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[15]

Materials:

-

Purified D-alanine-D-alanine ligase

-

D-Alanine

-

ATP

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM D-alanine, and 10 mM ATP.

-

Enzyme Addition: Add the purified Ddl enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized for linear product formation over the desired time course.

-

Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced, resulting in a color change.

-

Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced in the enzymatic reaction.

-

Calculation: Calculate the specific activity of the enzyme (e.g., in µmol of Pi produced per minute per mg of enzyme).

Site-Directed Mutagenesis of D-Alanine-D-Alanine Ligase

This protocol outlines a general procedure for introducing a specific mutation into the gene encoding Ddl using a commercially available site-directed mutagenesis kit.

Materials:

-

Plasmid DNA containing the Ddl gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target site on the plasmid.

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

-

DpnI Digestion:

-

Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the original parental plasmid DNA and leaving the newly synthesized, mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Plating and Selection:

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Incubate overnight at 37°C.

-

-

Screening and Sequencing:

-

Pick individual colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from each culture.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Applications and Future Directions

The unique properties of D-alanine-containing peptides have positioned them at the forefront of various research and development efforts.

Novel Antibiotics

The enzymes involved in D-alanine metabolism and peptidoglycan biosynthesis remain attractive targets for the development of new antibacterial agents.[3] High-throughput screening for inhibitors of D-alanine racemase and D-alanine-D-alanine ligase is an active area of research. Furthermore, understanding the mechanisms of vancomycin resistance is crucial for designing next-generation glycopeptide antibiotics that can overcome these resistance mechanisms.

Peptide-Based Therapeutics

The incorporation of D-alanine into therapeutic peptides is a powerful strategy to enhance their in vivo stability.[13][14] By replacing L-amino acids at positions susceptible to proteolytic cleavage with their D-counterparts, the half-life of the peptide can be significantly extended, leading to improved efficacy and reduced dosing frequency. This approach is being explored for a wide range of peptide drugs, including those for metabolic diseases, cancer, and inflammatory disorders.

Biomarkers and Diagnostics

The presence of D-amino acids and D-amino acid-containing peptides in biological fluids is being investigated as potential biomarkers for various diseases. Alterations in D-amino acid metabolism have been linked to neurological disorders and other pathological conditions.

Conclusion

D-alanine-containing peptides represent a fascinating and biologically significant class of molecules. From their fundamental role in bacterial survival to their emerging applications in medicine, the study of these peptides continues to yield valuable insights. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and professionals, facilitating further exploration into the multifaceted world of D-alanine and its impact on biology and drug discovery. As our understanding of the "D-world" deepens, so too will our ability to harness its potential for the development of innovative solutions to pressing challenges in human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification and properties of the D-alanyl-D-alanine carboxypeptidase of Bacillus coagulans NCIB 9365 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 6. The absence of surface D-alanylation, localized on lipoteichoic acid, impacts the Clostridioides difficile way of life and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | The absence of surface D-alanylation, localized on lipoteichoic acid, impacts the Clostridioides difficile way of life and antibiotic resistance [frontiersin.org]

- 10. Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The enzymatic synthesis of D-alanyl-D-alanine. II. Kinetic studies on D-alanyl-D-alanine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification of D-alanine carboxypeptidase from Escherichia coli B on a penicillin-Sepharose column - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Open Access@KRIBB: Kinetic study on the enzymatic production of D-alanine from D-aspartic acid [oak.kribb.re.kr]

- 22. Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid -Journal of Microbiology | Korea Science [koreascience.kr]

- 23. researchgate.net [researchgate.net]

- 24. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Functional Analysis of d-Alanylation of Lipoteichoic Acid in the Probiotic Strain Lactobacillus rhamnosus GG - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of D-Alanine Ethyl Ester Hydrochloride in Chiral Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Alanine ethyl ester hydrochloride stands as a crucial chiral building block in the landscape of asymmetric synthesis. Its inherent chirality, derived from the D-configuration of the amino acid alanine (B10760859), makes it a valuable precursor for the stereoselective synthesis of a multitude of complex organic molecules, including pharmaceutical intermediates and novel chiral entities. This technical guide delves into the core applications of this compound, providing detailed experimental insights and quantitative data to support its use in the modern synthetic laboratory.

The primary utility of this compound lies in its role as a chiral scaffold, where the stereocenter of the D-alanine moiety is transferred to the target molecule. This is particularly evident in the synthesis of chiral nitrogen-containing compounds, where the amino group and the chiral center of the alanine derivative are incorporated into the final product.

Core Applications in Chiral Synthesis

This compound is a versatile reagent employed in a range of chiral syntheses. Its applications span from the creation of chiral ionic liquids to its potential use as a precursor for chiral heterocycles and other complex molecular architectures.[1]

1. Synthesis of Chiral Ionic Liquids (CILs):

Chiral ionic liquids are a class of molten salts that possess chirality, making them useful as chiral solvents, catalysts, and reagents in enantioselective reactions. This compound can serve as a readily available chiral cation source for the synthesis of these specialized solvents.

2. Precursor to Chiral Heterocycles:

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The chiral center in this compound can be exploited to direct the stereochemical outcome of cyclization reactions, leading to the enantioselective synthesis of important heterocyclic scaffolds such as β-lactams, pyrrolidines, and piperidines. While specific protocols for this compound are not as prevalent in the literature as for other amino acid esters like D-phenylalanine ethyl ester, the underlying synthetic strategies are analogous.

Data Presentation

The following table summarizes the quantitative data for a representative chiral synthesis utilizing a D-alanine ester derivative.

| Product Class | Starting Material | Reaction Type | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| Chiral Ionic Liquid | D-Alanine tert-butyl ester hydrochloride | Anion Exchange | 75% | >99% ee (assumed from chiral starting material) | [1] |

Experimental Protocols

Synthesis of a D-Alanine-Based Chiral Ionic Liquid

This protocol describes the synthesis of a chiral ionic liquid using a D-alanine ester hydrochloride derivative as the chiral cation source. The procedure is adapted from the synthesis of a similar chiral ionic liquid derived from D-alanine tert-butyl ester hydrochloride.[1]

Materials:

-

This compound

-

Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

An aqueous solution of this compound (1 equivalent) is prepared.

-

An aqueous solution of lithium bis(trifluoromethanesulfonyl)imide (1 equivalent) is prepared separately.

-

The two aqueous solutions are mixed and stirred vigorously at room temperature for 2 hours.

-

The resulting biphasic mixture is transferred to a separatory funnel.

-

The lower organic layer, containing the chiral ionic liquid, is collected.

-

The organic layer is washed multiple times with deionized water to remove any remaining lithium chloride and unreacted starting materials.

-

The washed organic layer is dried under vacuum to remove any residual water and solvent, yielding the pure chiral ionic liquid.

Mandatory Visualizations

Diagram 1: General Workflow for Chiral Ionic Liquid Synthesis

Caption: Workflow for the synthesis of a D-alanine-based chiral ionic liquid.

Diagram 2: Logical Relationship in Chiral Pool Synthesis

Caption: The role of this compound in chiral pool synthesis.

This guide provides a foundational understanding of the utility of this compound in chiral synthesis. For drug development professionals and researchers, this compound represents a cost-effective and versatile starting material for the construction of complex chiral molecules with high enantiopurity. Further exploration into the diastereoselective reactions of imines derived from this chiral precursor is a promising avenue for future research and application.

References

D-Alanine Ethyl Ester Hydrochloride: A Technical Guide for its Application as an Unnatural Amino Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and development, offering a route to novel therapeutics with enhanced pharmacological profiles. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of native peptides, such as poor metabolic stability. D-Alanine ethyl ester hydrochloride has emerged as a key precursor for the introduction of D-alanine residues into peptide chains. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound. It details experimental protocols for its use in peptide synthesis, presents quantitative data on the impact of D-alanine incorporation, and explores the modulation of signaling pathways by the resultant peptides.

Introduction: The Significance of Unnatural Amino Acids

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in the body. The introduction of unnatural amino acids, particularly D-enantiomers, is a well-established method to confer resistance to enzymatic cleavage, thereby extending the in vivo half-life of peptide-based drugs.[1][2] D-Alanine, the enantiomer of the naturally occurring L-alanine, is of particular interest. Its incorporation can significantly alter the conformational properties of a peptide, leading to enhanced receptor affinity, selectivity, and bioavailability.[3] this compound serves as a readily available and versatile building block for the site-specific incorporation of D-alanine into synthetic peptides.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6331-09-5 | [5] |

| Molecular Formula | C5H12ClNO2 | [5] |

| Molecular Weight | 153.61 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 78-83 °C | [4] |

| Solubility | Soluble in DMSO (175 mg/mL) | [5] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Synthesis of this compound

This compound is typically synthesized via the esterification of D-alanine in the presence of ethanol (B145695) and a catalyst, followed by the introduction of hydrochloric acid to form the salt. A common laboratory-scale synthesis involves the following steps:

-

Esterification: D-alanine is suspended in ethanol.

-

Acid Catalyst: Thionyl chloride or hydrogen chloride gas is slowly added to the suspension. This serves as a catalyst and a source of chloride ions.

-

Reaction: The mixture is heated under reflux to drive the esterification reaction to completion.

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization, typically from an ethanol/diethyl ether mixture.

A detailed experimental protocol for a similar synthesis of L-alanine isopropyl ester hydrochloride involves mixing isopropanol (B130326) with thionyl chloride, adding L-alanine, and reacting under the action of a catalyst.[6] Subsequently, HCl is added, and the product is concentrated and crystallized.[6] Yields for such syntheses are typically high, often exceeding 90%.[6]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The general workflow for incorporating a D-alanine residue using this precursor is outlined below.

Caption: General workflow for incorporating this compound in SPPS.

Experimental Protocol for Fmoc-Based SPPS

The following protocol provides a detailed methodology for the incorporation of a D-alanine residue using this compound in a standard Fmoc-based solid-phase peptide synthesis.

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes. This is followed by thorough washing with DMF.

-

Activation of this compound:

-

Dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution. The DIEA is crucial to neutralize the hydrochloride salt and facilitate the activation.

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling: The activated D-alanine solution is added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours with gentle agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test. If the test remains positive, a second coupling may be necessary.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base.

-

Chain Elongation: The Fmoc-deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). The ethyl ester group on the D-alanine residue is also cleaved under these acidic conditions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact of D-Alanine Incorporation on Peptide Properties

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the biological and pharmacological properties of a peptide.

Enhanced Proteolytic Stability

Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases.[1][2] This is because proteases are chiral enzymes that are highly specific for L-amino acid substrates. A study on MUC2 peptides demonstrated that the addition of D-amino acids to the N- and C-termini rendered the peptides almost completely resistant to degradation in human serum.[2]

The proteolytic stability of a peptide can be quantitatively assessed using an in vitro protease assay followed by RP-HPLC analysis. The percentage of the intact peptide remaining over time is a direct measure of its stability.

| Peptide | Sequence | Half-life in 10% Human Serum | Reference |

| MUC2 Peptide (all L) | TPTPTGTQTPT | < 1 hour | [2] |

| MUC2 Peptide (D-aa termini) | tpt-PTGTQTPT-tpt | > 24 hours | [2] |